molecular formula C23H27N7O8 B1216721 2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid CAS No. 37854-44-7

2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid

Cat. No.: B1216721
CAS No.: 37854-44-7
M. Wt: 529.5 g/mol
InChI Key: YSPJESWTPGIKKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid is a compound that combines histidine, an essential amino acid, with riboflavin, also known as vitamin B2. This compound is of interest due to its potential biological and chemical properties, which may have applications in various fields such as medicine, biochemistry, and industrial processes.

Properties

CAS No.

37854-44-7

Molecular Formula

C23H27N7O8

Molecular Weight

529.5 g/mol

IUPAC Name

2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid

InChI

InChI=1S/C23H27N7O8/c1-10-2-14-15(3-11(10)5-29-6-12(25-9-29)4-13(24)22(36)37)30(7-16(32)19(34)17(33)8-31)20-18(26-14)21(35)28-23(38)27-20/h2-3,6,9,13,16-17,19,31-34H,4-5,7-8,24H2,1H3,(H,36,37)(H,28,35,38)

InChI Key

YSPJESWTPGIKKF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1CN3C=C(N=C3)CC(C(=O)O)N)N(C4=NC(=O)NC(=O)C4=N2)CC(C(C(CO)O)O)O

Canonical SMILES

CC1=CC2=C(C=C1CN3C=C(N=C3)CC(C(=O)O)N)N(C4=NC(=O)NC(=O)C4=N2)CC(C(C(CO)O)O)O

Synonyms

8 alpha-(N(3)-histidyl)riboflavin
N(3)-histidylriboflavin

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid typically involves the coupling of histidine with riboflavin. This can be achieved through peptide bond formation using coupling agents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like N-methylmorpholine. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the stability of both reactants and the product.

Industrial Production Methods

Industrial production of 2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid may involve biotechnological approaches, such as the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their scalability and cost-effectiveness. The fermentation process is followed by purification steps, including chromatography and crystallization, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The riboflavin moiety can be oxidized to form lumichrome and lumiflavin under certain conditions.

    Reduction: The compound can be reduced to form dihydroriboflavin.

    Substitution: The histidine part can participate in substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the histidine moiety.

Major Products

    Oxidation: Lumichrome and lumiflavin.

    Reduction: Dihydroriboflavin.

    Substitution: Various substituted histidylriboflavin derivatives depending on the reagents used.

Scientific Research Applications

2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide bond formation and the reactivity of riboflavin derivatives.

    Biology: Investigated for its role in enzymatic reactions involving flavoproteins.

    Industry: Used in the development of biosensors and as a component in nutritional supplements.

Mechanism of Action

The mechanism of action of 2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid involves its interaction with various molecular targets and pathways:

    Enzymatic Reactions: Acts as a cofactor for flavoproteins, facilitating redox reactions.

    Antioxidant Activity: Scavenges free radicals and reduces oxidative stress in biological systems.

    Signal Transduction: May influence cellular signaling pathways through its interaction with histidine kinases and other proteins.

Comparison with Similar Compounds

Similar Compounds

    Histidylflavin: Similar structure but lacks the riboflavin moiety.

    Riboflavin-5’-phosphate: A phosphorylated form of riboflavin with different biochemical properties.

    Flavin Mononucleotide (FMN): Another riboflavin derivative with distinct functions in biological systems.

Uniqueness

2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid is unique due to its combined properties of histidine and riboflavin, making it a versatile compound with potential applications in various fields. Its ability to participate in both peptide and flavin-related reactions sets it apart from other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.